1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, also known as Furan-Pyridine-Piperidine (FPP), is a chemical compound synthesized for scientific research purposes. It belongs to the class of piperidine-based compounds and has shown potential in various research fields due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Antiprotozoal Agents
Compounds related to the specified chemical, especially those with furan and pyridine rings, have been synthesized and evaluated for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing potential as antiprotozoal agents with strong DNA affinities and excellent activity in the trypanosomal mouse model (Ismail et al., 2004).
Serotonin Antagonists
Another research application involves the synthesis of compounds with 5-HT2 antagonist activity. In one study, 4-(benzo[b]furan-2-yl)piperidines and related compounds were synthesized and showed potent 5-HT2 antagonist activity in vitro, indicating potential for therapeutic applications in conditions modulated by serotonin receptors (Watanabe et al., 1993).
Glycine Transporter 1 Inhibitor
Research into glycine transporter 1 (GlyT1) inhibitors led to the identification of compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, showing potent inhibitory activity. These compounds exhibit a favorable pharmacokinetics profile and enhance cerebrospinal fluid glycine concentration in rats, suggesting applications in neurological disorders (Yamamoto et al., 2016).
Agricultural Bioactivity
A series of polysubstituted pyridine derivatives were designed and synthesized, demonstrating fungicidal and herbicidal activities. This highlights the potential of such compounds in agricultural applications to protect crops from pests and diseases (Zheng & Su, 2005).
Neuroinflammation Imaging
Compounds with furan and pyridine rings have been developed for imaging neuroinflammation. For example, a PET radiotracer specific for CSF1R, a microglia-specific marker, has been used to noninvasively image reactive microglia and disease-associated neuroinflammation, contributing to our understanding of neuropsychiatric disorders and their treatment (Horti et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Mode of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . These compounds likely interact with specific targets within the bacteria to exert their effects.
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its inhibitory effects.
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent anti-tubercular effects.
properties
IUPAC Name |
1-acetyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(22)21-6-4-15(5-7-21)18(23)20-11-14-9-16(12-19-10-14)17-3-2-8-24-17/h2-3,8-10,12,15H,4-7,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIQYVMMGRXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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